3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes an ethyl group, an iodophenyl group, and a tetrahydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of ethyl acetoacetate with 4-iodobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to form the tetrahydropyrimidinedione core.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 3-(4-iodophenyl)-3-oxopropanoate: A related compound with a similar iodophenyl group.
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another compound with a similar pyrimidinedione core.
Uniqueness: 3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific ethyl group and iodophenyl substitution, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-ethyl-6-(4-iodophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZQTSJHALHGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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